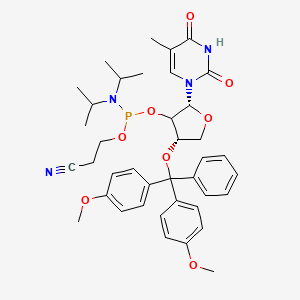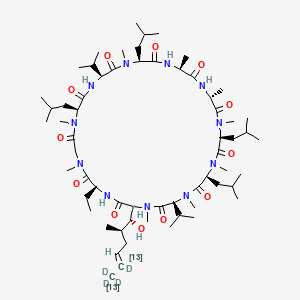
Clenhexyl (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clenhexyl (hydrochloride) is a chemical compound known for its role as a urinary metabolite. It is primarily utilized in doping control screening programs to quantitatively screen for the presence of certain substances in urine . The compound has a molecular formula of C₁₄H₂₁Cl₃N₂O and a molecular weight of 339.69 g/mol .
Preparation Methods
The synthesis of Clenhexyl (hydrochloride) involves several steps, typically starting with the preparation of the base compound, ClenhexylThe specific synthetic routes and reaction conditions are not widely documented in public literature, but the process generally involves standard organic synthesis techniques such as nucleophilic substitution and acid-base reactions .
Industrial production methods for Clenhexyl (hydrochloride) are likely to involve large-scale chemical synthesis processes, ensuring high purity and consistency of the final product. These methods would include rigorous quality control measures to meet the standards required for its use in scientific research and doping control .
Chemical Reactions Analysis
Clenhexyl (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Scientific Research Applications
Clenhexyl (hydrochloride) has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry, particularly in the development and validation of methods for doping control.
Biology: The compound is studied for its metabolic pathways and interactions within biological systems.
Medicine: Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic uses and side effects.
Industry: Clenhexyl (hydrochloride) is used in the development of new analytical techniques and instruments for detecting and quantifying substances in various matrices
Mechanism of Action
The mechanism of action of Clenhexyl (hydrochloride) involves its role as a metabolite in the body. It interacts with specific enzymes and receptors, influencing metabolic pathways and the excretion of certain substances. The exact molecular targets and pathways involved are still under investigation, but it is known to play a crucial role in the metabolism and detection of doping agents .
Comparison with Similar Compounds
Clenhexyl (hydrochloride) can be compared with other similar compounds used in doping control and metabolic studies. Some of these compounds include:
Chlorhexidine: A broad-spectrum antimicrobial used in healthcare settings.
Dicyclomine: An antimuscarinic agent used to treat gastrointestinal disorders.
What sets Clenhexyl (hydrochloride) apart is its specific application in doping control screening programs, where it serves as a reliable marker for the presence of certain substances in urine .
Properties
Molecular Formula |
C14H21Cl3N2O |
|---|---|
Molecular Weight |
339.7 g/mol |
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(cyclohexylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C14H20Cl2N2O.ClH/c15-11-6-9(7-12(16)14(11)17)13(19)8-18-10-4-2-1-3-5-10;/h6-7,10,13,18-19H,1-5,8,17H2;1H |
InChI Key |
NIEFTTTUMIPUES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)







